N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
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Overview
Description
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multiple steps, including the formation of the benzotriazinone core and the subsequent attachment of the pyrrole and thiopyran moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. These methods are designed to minimize impurities and maximize the yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide include:
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Various volatile organic compounds in spices
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Biological Activity
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzotriazine core and a pyrrole-substituted thiopyran moiety. The structural complexity suggests potential interactions with various biological targets.
Chemical Formula: C₁₄H₁₈N₄O₂S
Molecular Weight: 302.39 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzotriazines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyrrole ring in the compound is also linked to enhanced antibacterial activity.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | < 10 µg/mL |
Compound B | S. aureus | < 5 µg/mL |
N-(3-methyl...) | A. baumannii | < 2 µg/mL |
Anticancer Activity
The benzotriazine scaffold has been associated with anticancer properties in several studies. Compounds similar to N-(3-methyl...) have demonstrated cytotoxic effects against various cancer cell lines. For example, research indicates that such compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study: Cytotoxic Effects
In a study involving human cancer cell lines, N-(3-methyl...) exhibited IC₅₀ values ranging from 5 to 15 µM across different cell types, indicating a promising profile for further development as an anticancer agent .
The biological activity of N-(3-methyl...) is believed to stem from its ability to interact with multiple biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It could act as an allosteric modulator for specific receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(3-methyl...). Variations in substituents on the benzotriazine and pyrrole rings can significantly affect potency and selectivity against different targets. Research has suggested that electron-donating groups enhance antibacterial activity while electron-withdrawing groups may improve anticancer efficacy .
Table 2: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Electron-donating | Increased antibacterial activity |
Electron-withdrawing | Enhanced anticancer activity |
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-23-18(26)15-12-14(4-5-16(15)21-22-23)20-17(25)13-19(6-10-27-11-7-19)24-8-2-3-9-24/h2-5,8-9,12H,6-7,10-11,13H2,1H3,(H,20,25) |
InChI Key |
HPXXRNONWBCTGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)NC(=O)CC3(CCSCC3)N4C=CC=C4)N=N1 |
Origin of Product |
United States |
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